(3-Bromo-5-fluorophenyl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC13481254
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClFO2S |
|---|---|
| Molecular Weight | 287.53 g/mol |
| IUPAC Name | (3-bromo-5-fluorophenyl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2 |
| Standard InChI Key | YBZCSCNZKBZOMK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride belongs to the class of aryl sulfonyl chlorides, which are widely employed as electrophilic reagents in organic transformations. The compound’s structure comprises a benzene ring with three substituents:
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A bromine atom at the meta position (C3),
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A fluorine atom at the para position relative to bromine (C5),
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A methanesulfonyl chloride group (-SOCl) attached to the methylene carbon at the benzylic position.
The presence of electron-withdrawing groups (Br, F, and -SOCl) creates a highly polarized aromatic system, enhancing its reactivity toward nucleophilic substitution and cross-coupling reactions . The molecular geometry and electronic distribution have been computationally modeled, revealing a planar aromatic ring with bond angles consistent with sp hybridization at the carbon centers .
Synthesis Methodologies
Process Optimization
The patent methodology emphasizes ultrasound-assisted synthesis, which enhances reaction kinetics and yield (90–92% reported for analogous compounds). Critical parameters include:
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Temperature: Maintained at 20–25°C to prevent side reactions.
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Solvent System: Dichloromethane (DCM) and water facilitate phase separation, simplifying purification.
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Stoichiometry: A slight excess of NaBr (1.03 mol per 1 mol substrate) ensures complete bromination .
Table 1: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Precursor | 4-Fluorotoluene |
| Brominating Agent | NaBr/HCl |
| Oxidizing Agent | NaClO (8–10% aqueous solution) |
| Reaction Time | 1 hour (dropwise addition) |
| Yield | 90–92% |
Physicochemical Properties
Predicted and Experimental Data
The compound’s properties are derived from computational models and analogous sulfonyl chlorides :
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Boiling Point | 351.4 ± 32.0 °C (Predicted) |
| Density | 1.813 ± 0.06 g/cm³ (Predicted) |
| Molecular Weight | 287.54 g/mol |
| Solubility | Insoluble in water; soluble in DCM, THF |
Applications in Organic Synthesis
Pharmaceutical Intermediates
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride is a versatile building block in drug discovery. Notable applications include:
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Peptide Coupling: The sulfonyl chloride group reacts with amines to form sulfonamides, a common motif in protease inhibitors (e.g., Ramipril and Valsartan) .
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Cross-Coupling Reactions: The bromine atom enables Suzuki-Miyaura couplings, facilitating the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies .
Material Science
The compound’s aromatic rigidity and halogen content make it suitable for synthesizing liquid crystals and polymeric sulfonates, which exhibit enhanced thermal stability and ionic conductivity .
Future Directions
Research opportunities include:
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for targeted cancer therapies.
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